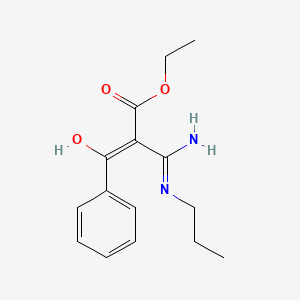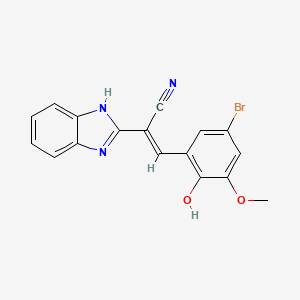
ethyl 3-amino-2-benzoyl-3-(propylamino)acrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-amino-2-benzoyl-3-(propylamino)acrylate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields of research. This compound is a derivative of benzoylacrylic acid and is known for its unique properties, such as its ability to act as a potent inhibitor of certain enzymes. In
科学的研究の応用
Ethyl 3-amino-2-benzoyl-3-(propylamino)acrylate has been extensively studied for its potential applications in various fields of research. One of the primary areas of research is enzyme inhibition. This compound has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the nervous system. This inhibition can lead to an increase in the levels of acetylcholine, which can have therapeutic effects in the treatment of Alzheimer's disease and other neurological disorders.
Another area of research is the use of this compound as a fluorescent probe. This compound has been shown to exhibit fluorescence properties, which can be utilized for the detection and quantification of various biological molecules, such as proteins and nucleic acids.
作用機序
The mechanism of action of ethyl 3-amino-2-benzoyl-3-(propylamino)acrylate involves the inhibition of certain enzymes, as mentioned earlier. This inhibition occurs through the binding of the compound to the active site of the enzyme, which prevents the substrate from binding and undergoing catalysis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its enzyme inhibition properties. As mentioned earlier, the inhibition of acetylcholinesterase and butyrylcholinesterase can lead to an increase in the levels of acetylcholine, which can have therapeutic effects in the treatment of Alzheimer's disease and other neurological disorders. Additionally, the fluorescence properties of this compound can be utilized for the detection and quantification of various biological molecules, which can have significant implications in the fields of biochemistry and molecular biology.
実験室実験の利点と制限
One of the primary advantages of using ethyl 3-amino-2-benzoyl-3-(propylamino)acrylate in lab experiments is its unique properties, such as its ability to act as a potent enzyme inhibitor and fluorescent probe. This compound can be utilized in various assays and experiments to study the activity of enzymes and the detection of biological molecules.
However, there are also some limitations to using this compound in lab experiments. One of the main limitations is its toxicity. This compound has been shown to be toxic to certain cell lines, which can limit its use in certain experiments. Additionally, the synthesis of this compound can be challenging and time-consuming, which can make it difficult to obtain high-purity samples for experiments.
将来の方向性
There are several future directions for research on ethyl 3-amino-2-benzoyl-3-(propylamino)acrylate. One potential area of research is the development of new synthetic methods for this compound that are more efficient and cost-effective. Additionally, further studies can be conducted to explore the potential therapeutic applications of this compound in the treatment of various neurological disorders, such as Alzheimer's disease and Parkinson's disease. Finally, the fluorescence properties of this compound can be further explored for the detection and quantification of various biological molecules, which can have significant implications in the fields of biochemistry and molecular biology.
合成法
The synthesis of ethyl 3-amino-2-benzoyl-3-(propylamino)acrylate involves the reaction of benzoylacrylic acid with propylamine and ethylamine. This reaction takes place in the presence of a suitable solvent and a catalyst under specific conditions. The resulting product is then purified through various techniques such as recrystallization and column chromatography to obtain a high-purity sample.
特性
IUPAC Name |
ethyl (Z)-3-hydroxy-3-phenyl-2-(N'-propylcarbamimidoyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-3-10-17-14(16)12(15(19)20-4-2)13(18)11-8-6-5-7-9-11/h5-9,18H,3-4,10H2,1-2H3,(H2,16,17)/b13-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIWWOGMMPMLHQG-SEYXRHQNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN=C(C(=C(C1=CC=CC=C1)O)C(=O)OCC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN=C(/C(=C(\C1=CC=CC=C1)/O)/C(=O)OCC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(3-{3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}-3-oxopropyl)-2-pyrrolidinone](/img/structure/B6105987.png)
![2-(3-butenoyl)-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6105990.png)
![N-ethyl-1-[(2-methyl-1-benzofuran-5-yl)carbonyl]-N-(4-pyridinylmethyl)-3-piperidinamine](/img/structure/B6105998.png)
![N-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methyl]-4-sec-butyl-N-methylbenzenesulfonamide](/img/structure/B6106000.png)
![2-(1,3-benzothiazol-2-yl)-4-[(cyclohexylamino)methylene]-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6106019.png)
![4-fluoro-N-({1-[(2E)-2-methyl-2-buten-1-yl]-3-piperidinyl}methyl)benzamide](/img/structure/B6106025.png)
![1-[4-(3-ethoxyphenoxy)but-2-yn-1-yl]pyrrolidine hydrochloride](/img/structure/B6106031.png)
![(3-ethoxyphenyl)[(3-methylphenyl)(2-oxido-1,3,2-dioxaphospholan-2-yl)methyl]amine](/img/structure/B6106033.png)
![3,4-bis[(2-fluorobenzoyl)amino]benzoic acid](/img/structure/B6106038.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-isobutoxybenzamide](/img/structure/B6106042.png)
![4-bromo-N-{3-[(2-methylphenyl)amino]-2-quinoxalinyl}benzenesulfonamide](/img/structure/B6106046.png)

